molecular formula C17H14N2O2S B1447343 Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate CAS No. 1425040-21-6

Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate

Cat. No. B1447343
M. Wt: 310.4 g/mol
InChI Key: CIPAVDAWESGSLW-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate” is an organic compound that is used as a pharmaceutical intermediate and in the manufacture of other compounds . It is a derivative of benzene and has two nitrogen atoms in its structure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms present in the molecule, their connectivity, and the functional groups present .


Physical And Chemical Properties Analysis

This compound is a colorless solid that is highly soluble in water and other organic solvents . Its boiling point is predicted to be 369.3±42.0 °C and its density is predicted to be 1.297±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Functionalized Isoxazoles : Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate derivatives have been utilized in the synthesis of highly functionalized isoxazoles. These derivatives serve as scaffolds for creating a variety of isoxazole-annulated heterocycles, demonstrating their versatility in organic synthesis (Ruano, Fajardo, & Martín, 2005).

  • Development of Anticancer Agents : Recent research has shown that compounds derived from methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate exhibit significant anticancer properties. These derivatives have been found to possess high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

  • Antimicrobial and Antioxidant Activities : Derivatives of this compound have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These properties make them useful in the development of new therapeutic agents (Tay et al., 2022).

  • Photophysical Properties Study : Studies have been conducted on methyl salicylate derivatives, including those related to methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate, to understand their photophysical properties. Such research is crucial in the field of photochemistry and for the development of optical materials (Yoon et al., 2019).

  • Liquid Crystal Research : This compound and its derivatives have been used in the study of supramolecular liquid crystals. The research explores the impact of different substituents on the formation and stability of liquid crystal phases, contributing to the understanding of material science and liquid crystal technology (Naoum, Fahmi, & Almllal, 2010).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification system . This means that it is harmful if swallowed. The signal word for this compound is “Warning” and the hazard statement is H302 .

Future Directions

This compound has potential uses in the pharmaceutical and industrial sectors . It can be used as a starting material for synthesizing various organic molecules . Furthermore, it can be studied as a lead compound in the development of new drugs due to its broad range of chemical and biological properties .

properties

IUPAC Name

methyl 4-methyl-3-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-5-6-12(17(20)21-2)8-14(11)16-19-15(10-22-16)13-4-3-7-18-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPAVDAWESGSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=NC(=CS2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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